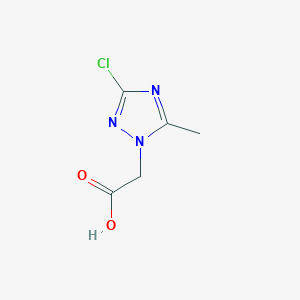

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives can interact with multiple receptors . They are important types of molecules and play a main role in cell biology .

Mode of Action

Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to triazole derivatives, can affect a wide range of biological activities .

Pharmacokinetics

It’s known that triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that triazole derivatives can exhibit various biologically vital properties .

Action Environment

It’s known that the compounds synthesized are thermally stable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of 3-chloro-5-methyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other functional groups, such as amines.

Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), and alkoxides (RO⁻) can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

The query asks for information on the applications of the compound "2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid." However, the provided search results primarily discuss "methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate," which is a methyl ester derivative of the target compound. Information on the specific applications of "this compound" is limited within the search results. Therefore, the following discussion will focus on the available information regarding the broader class of triazoles and related compounds, as well as the properties and potential applications of methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate.

Triazole Compounds: Overview and Applications

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, widely recognized for their diverse applications in chemistry, biology, medicine, and industry. These compounds have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties .

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate: Properties and Potential Applications

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate is a specific triazole derivative with a chloro and a methyl group attached to the triazole ring, along with a methyl ester group.

Properties

- IUPAC Name: methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate

- Molecular Formula: C6H8ClN3O2

- Molecular Weight: 189.60 g/mol

Synthesis

The synthesis of methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate typically involves the esterification of 3-chloro-5-methyl-1H-1,2,4-triazole-1-carboxylic acid with methanol, using an acid catalyst like sulfuric acid or hydrochloric acid under reflux conditions. Industrial production may utilize continuous flow processes and automated systems for precise control of reaction parameters.

Potential Applications

- As a Chemical Intermediate: Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate can be used as an intermediate in synthesizing more complex triazole derivatives.

- Antimicrobial and Antifungal Applications: Triazole derivatives, including methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate, have shown potential in inhibiting bacterial and fungal growth . Research indicates that triazoles can inhibit various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. They are also known for their antifungal properties, potentially functioning by inhibiting fungal ergosterol synthesis.

- Drug Development: Triazoles are explored for potential use in drug development, particularly in designing new therapeutic agents. Some triazole derivatives have demonstrated anticancer activity by interacting with biological pathways and inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor.

- Agrochemicals: Triazoles are utilized in producing agrochemicals and other industrial chemicals.

Antimicrobial Activity of Triazole-Based Compounds

Several studies highlight the antimicrobial potential of triazole-based compounds. For instance, a study on antistaphylococcal triazole-based molecular hybrids found that many synthesized compounds showed high antibacterial activity against Staphylococcus aureus, with some approaching the potency of the reference drug "Ciprofloxacin" . The introduction of specific heterocyclic fragments to the triazole cycle can lead to enhanced antistaphylococcal activity .

Cytotoxic Activity

Research on N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives has shown that many of these compounds exhibit cytotoxic activity toward human cancer cell lines, such as HCT-116, HeLa, and MCF-7 . These compounds can inhibit cell proliferation by increasing the number of apoptotic cells .

Comparison with Similar Compounds

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate can be compared to other triazole derivatives:

- Methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar structure but lacks the chloro and methyl groups.

- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: This compound contains additional chloro and triazole groups.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid

- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate

Uniqueness

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by the presence of chlorine and methyl groups on the triazole ring, positions it as a potentially valuable compound in medicinal chemistry and biological research.

The compound's molecular formula is C5H6ClN3O2 and its IUPAC name is this compound. The presence of the triazole ring contributes to its stability and reactivity, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazole can inhibit various microbial pathogens. The mechanism often involves interference with enzyme systems essential for microbial survival.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antifungal | TBD |

| BOK-2 (triazole derivative) | DprE1 Inhibitor | 2.2 ± 0.1 |

| BOK-3 (triazole derivative) | DprE1 Inhibitor | 3.0 ± 0.6 |

The above table highlights the potential of triazole derivatives in inhibiting specific enzymes related to microbial infections, particularly in the context of tuberculosis treatment where DprE1 serves as a critical target .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Triazoles are known to interact with cytochrome P450 enzymes, affecting metabolic pathways in various organisms. This property is crucial for developing antifungal agents that target fungal cytochrome P450 enzymes like CYP51.

Study on Antifungal Activity

In a study assessing antifungal activities against Candida albicans, several triazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC). The results indicated that modifications to the triazole ring significantly influenced antifungal potency.

Toxicity Assessments

Toxicity studies have been conducted using human fetal lung fibroblast (MRC-5) cells to evaluate the cytotoxicity of various triazole compounds. The results showed that while some compounds exhibited low toxicity (IC50 > 100 µM), others had higher cytotoxic effects comparable to established antifungals like ketoconazole .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites of target enzymes.

- Disruption of Metabolic Pathways : Interfering with critical biochemical processes in pathogens.

The triazole ring's ability to form hydrogen bonds enhances its interaction with biological macromolecules, facilitating its role as an inhibitor .

Propiedades

IUPAC Name |

2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDJMQHJDWHOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.